7-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a cyclohexylethyl group, and bis(trifluoromethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the furan ring and the cyclohexylethyl group. The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the Paal-Knorr synthesis. The cyclohexylethyl group can be introduced via alkylation reactions.
The key step in the synthesis is the formation of the pyrimido[4,5-d][1,3]diazine core, which can be achieved through a condensation reaction between a suitable diamine and a diketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan ring and trifluoromethyl groups may play a role in its binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dihydronaphthofurans: These compounds also contain a furan ring and have been studied for their biological activities.
Trifluoromethylated Pyrimidines: Compounds with similar trifluoromethyl groups and pyrimidine cores have been investigated for their potential as pharmaceuticals.
Uniqueness
7-(2-CYCLOHEXYLETHYL)-1-[(FURAN-2-YL)METHYL]-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is unique due to its combination of a furan ring, a cyclohexylethyl group, and bis(trifluoromethyl) groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22F6N4O3 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
7-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22F6N4O3/c22-20(23,24)19(21(25,26)27)15-16(28-14(30-19)9-8-12-5-2-1-3-6-12)31(18(33)29-17(15)32)11-13-7-4-10-34-13/h4,7,10,12H,1-3,5-6,8-9,11H2,(H,28,30)(H,29,32,33) |
InChI Key |
ZIQHTZNWRHWHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=NC(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CO4)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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